![molecular formula C12H7ClN2S B1621034 2-(4-Chlorophenylthio)pyridine-5-carbonitrile CAS No. 259683-22-2](/img/structure/B1621034.png)
2-(4-Chlorophenylthio)pyridine-5-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile is C12H7ClN2S . Its molecular weight is 246.71500 .Physical And Chemical Properties Analysis
2-(4-Chlorophenylthio)pyridine-5-carbonitrile has a density of 1.38g/cm3 . Its boiling point is 441.1ºC at 760 mmHg . The flash point is 220.6ºC .Scientific Research Applications
1. Synthesis of Pyridine and Chromene Derivatives This compound can be used in the synthesis of pyridine and chromene derivatives . A study demonstrated the use of eutectogels to catalyze a one-pot multi-component reaction for synthesizing these heterocyclic compounds . This method is considered environmentally friendly as it avoids the use of toxic solvents .
Drug Discovery
The compound is noted for its potential use in drug discovery. While specific applications in this field are not detailed in the sources, the compound’s unique properties could make it a valuable resource in the development of new pharmaceuticals.
Material Synthesis
The compound could also be used in material synthesis. Its unique properties could contribute to the development of new materials with specific characteristics.
Catalysis
Another potential application of this compound is in catalysis. The compound could potentially act as a catalyst in certain chemical reactions, aiding in the transformation of certain reactants into products.
Fluorescent Materials
A derivative of the compound, namely 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, has been synthesized and found to emit strong blue fluorescence . This suggests potential applications in the development of fluorescent materials .
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile, also known as 6-[(4-CHLOROPHENYL)THIO]NICOTINONITRILE, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
2-(4-Chlorophenylthio)pyridine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of EGFR by 2-(4-Chlorophenylthio)pyridine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . It can also upregulate the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .
properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLOILLWDIUULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370961 | |
Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenylthio)pyridine-5-carbonitrile | |
CAS RN |
259683-22-2 | |
Record name | 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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